Lipophilicity Enhancement of N-(3-methylbutan-2-yl)cyclohexanamine Versus Unsubstituted Cyclohexylamine
The branched 3-methylbutan-2-yl N-substituent significantly increases calculated lipophilicity relative to unsubstituted cyclohexylamine. Using class-level physicochemical data as a baseline comparator, unsubstituted cyclohexylamine exhibits an experimental logP of 3.7 at 25°C [1]. The addition of the 3-methylbutan-2-yl group (an alkyl chain of C₅H₁₁ with branching) is predicted to increase logP by approximately 1.5–2.0 log units based on fragment-based contribution models for secondary amine alkylation [2]. This elevated logP value corresponds to improved membrane permeability potential, which is a critical determinant for central nervous system penetration and oral absorption [3].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | Predicted logP ~5.2–5.7 (estimated from fragment addition) |
| Comparator Or Baseline | Unsubstituted cyclohexylamine: experimental logP = 3.7 |
| Quantified Difference | Increase of approximately 1.5–2.0 logP units |
| Conditions | Estimated using fragment-based logP contribution methods for alkyl substitution on secondary amines |
Why This Matters
Higher logP predicts superior blood-brain barrier permeability and membrane partitioning, making N-(3-methylbutan-2-yl)cyclohexanamine a preferred scaffold for CNS-targeted lead optimization compared to unsubstituted cyclohexylamine.
- [1] ChemicalBook. Cyclohexylamine. 2026. View Source
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- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
